molecular formula C15H14N2O4 B13739167 2-Methoxy-N-(2-nitrobenzyl)benzamide

2-Methoxy-N-(2-nitrobenzyl)benzamide

Cat. No.: B13739167
M. Wt: 286.28 g/mol
InChI Key: UDULSDRECPNEKD-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-nitrobenzyl)benzamide is an organic compound with the molecular formula C15H14N2O4. This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-nitrobenzyl)benzamide typically involves the reaction of 2-nitrobenzylamine with 2-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-nitrobenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(2-nitrobenzyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-nitrobenzyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions, while its antibacterial activity could be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(2-nitrobenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-methoxy-N-[(2-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-9-5-3-7-12(14)15(18)16-10-11-6-2-4-8-13(11)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

UDULSDRECPNEKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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